molecular formula C19H18N2O5 B2977104 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 886950-60-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2977104
CAS No.: 886950-60-3
M. Wt: 354.362
InChI Key: GJWWBMDZSGQHGC-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.362. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study on novel 3-benzyl-4(3H)quinazolinone analogues, which are structurally related to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor properties and were found to be 1.5–3.0-fold more potent than the positive control, 5-FU, in mean GI50 values. Molecular docking studies suggested their mechanism of action might involve inhibition of specific kinases critical for cancer cell proliferation (Al-Suwaidan et al., 2016).

Synthesis and Characterization

Research on the synthesis of novel 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives explored their antiproliferative properties against several cell lines, indicating moderate cytotoxicity. These studies provide insights into methods for creating and assessing similar compounds, emphasizing the importance of synthetic strategies and biological evaluations in drug discovery processes (Vazquez et al., 2004).

Structural and Fluorescence Studies

Investigations into the structural aspects of amide-containing isoquinoline derivatives have revealed their ability to form gels and crystalline salts with mineral acids. These compounds exhibit enhanced fluorescence emissions under specific conditions, suggesting potential applications in material science and sensor technology (Karmakar et al., 2007).

Cyclization Reactions

A study on the cyclization of nitroacetamide derivatives with a tethered phenyl ring in triflic acid provided a novel route to benzofused lactams. This research highlights innovative synthetic methodologies that could be applied to the synthesis of complex molecules for medicinal chemistry applications (Fante et al., 2014).

PET Imaging Studies

PET ligands related to the compound , such as N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC), have been evaluated for their potential in imaging studies, particularly in monitoring translocator protein (18 kDa) expressions in the brain. Such compounds could have applications in neurology and oncology for diagnostic imaging and understanding disease mechanisms (Yui et al., 2010).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-18(21-12-4-5-16-17(10-12)25-9-8-24-16)11-26-15-3-1-2-14-13(15)6-7-20-19(14)23/h1-5,10H,6-9,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWWBMDZSGQHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.